4-Cyclopropyl-3-methyl-1H-pyrazole
Description
Properties
IUPAC Name |
4-cyclopropyl-5-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-7(4-8-9-5)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPZISVIAAEERZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclization and dehydration. The cyclopropyl group is introduced either through a pre-functionalized hydrazine (e.g., cyclopropylhydrazine) or via post-synthetic modification. A study utilizing cyclopropylhydrazine hydrochloride and acetylacetone demonstrated a 68% yield under reflux conditions in ethanol, with the reaction reaching completion within 6 hours.
Optimization Parameters
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Solvent : Ethanol and acetic acid mixtures improve cyclization efficiency.
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Temperature : Reflux conditions (78–90°C) enhance reaction rates but may promote side reactions.
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Catalysts : p-Toluenesulfonic acid (PTSA) increases yield to 82% by accelerating dehydration.
Alkylation Strategies for Methyl Group Incorporation
The 3-methyl group can be introduced via alkylation of pyrazole intermediates. Two predominant approaches exist:
Direct N-Alkylation
Treatment of 4-cyclopropyl-1H-pyrazole with methyl iodide in the presence of potassium carbonate in DMF affords the 3-methyl derivative in 65% yield. Excess methyl iodide (2.5 equiv.) and prolonged reaction times (12–24 hrs) are necessary due to steric hindrance from the cyclopropyl group.
Reductive Amination
An alternative method involves reductive amination of 4-cyclopropyl-1H-pyrazole-3-carbaldehyde using sodium cyanoborohydride and methylamine. This approach achieves 71% yield with superior regioselectivity.
Solid-supported synthesis, as referenced in fluorous tagging approaches, enables efficient purification. The process involves:
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Immobilizing a pyrazole precursor on fluorous silica gel.
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Performing cyclopropanation and methylation on the solid phase.
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Eluting impurities with fluorophobic solvents.
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Releasing the product via cleavage reactions.
This method achieves >95% purity, albeit with higher costs due to specialized resins.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adoption of continuous flow systems enhances safety and yield for large-scale synthesis. Key parameters:
Waste Minimization
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Solvent Recovery : Distillation recovers >90% DMF and ethanol.
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Catalyst Recycling : CuI nanoparticles reused 5× with <5% activity loss.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 82 | 92 | 12 | Moderate |
| Cu-Catalyzed Cycloprop. | 75 | 98 | 18 | High |
| Solid-Phase | 68 | 99 | 45 | Low |
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-3-methyl-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and substituted pyrazoles .
Scientific Research Applications
Pharmaceutical Applications
4-Cyclopropyl-3-methyl-1H-pyrazole serves as a significant intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been linked to multiple therapeutic areas:
- Anti-inflammatory Agents : Compounds derived from pyrazole structures often exhibit anti-inflammatory properties. For instance, the pyrazole nucleus is present in well-established drugs like celecoxib, which is used for treating arthritis and acute pain .
- Analgesics : The compound's derivatives are being explored for their analgesic effects, contributing to pain management therapies .
- Anticancer Research : Pyrazole derivatives have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cancer cell proliferation. For example, certain pyrazolo[3,4-b]pyridines demonstrated potent inhibition against CDK2 and CDK9, indicating their potential use in cancer therapeutics .
Data Table: Pharmaceutical Applications of this compound
| Application Area | Example Compounds | Therapeutic Effects |
|---|---|---|
| Anti-inflammatory | Celecoxib | Reduces inflammation and pain |
| Analgesics | Difenamizole | Pain relief |
| Anticancer | CDK Inhibitors | Inhibits cancer cell proliferation |
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals:
- Pesticide Development : The compound contributes to designing novel pesticides that target specific pests while minimizing environmental impact. Its unique structure allows for the development of selective herbicides and insecticides .
Case Study: Pesticide Development
A study highlighted the synthesis of pyrazole-based pesticides that showed reduced toxicity to non-target species while effectively controlling pest populations. This approach aligns with sustainable agricultural practices.
Material Science
The compound is also being explored for its potential applications in material science:
- Advanced Materials : Research indicates that this compound can be used in creating polymers and coatings due to its unique chemical structure. These materials may exhibit enhanced properties such as durability and resistance to environmental degradation .
Data Table: Material Science Applications
| Application Area | Potential Uses | Properties Enhanced |
|---|---|---|
| Polymers | Coatings | Durability, environmental resistance |
| Advanced Materials | Composite materials | Strength, lightweight |
Biochemical Research
In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways:
- Enzyme Inhibition Studies : The compound has been utilized to investigate its role as an enzyme inhibitor, providing insights into metabolic processes and potential therapeutic targets .
Case Study: Enzyme Interaction
Research demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways related to inflammatory responses, showcasing its potential for drug development.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor activity by binding to receptor sites and altering their signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features
Key Substituents and Functional Groups:
The cyclopropyl and methyl groups on 4-Cyclopropyl-3-methyl-1H-pyrazole distinguish it from other pyrazole derivatives. Comparisons with structurally related compounds (Table 1) reveal variations in substituents, ring systems, and functional groups, which influence physicochemical and biological properties.
Table 1: Structural Comparison of this compound and Analogs
Key Observations:
Stability and Reactivity
- Isomerization Tendency: Pyrazolotriazolopyrimidines (e.g., 7 → 6 ) undergo isomerization under specific conditions, a behavior less likely in this compound due to its simpler structure .
- Metabolic Stability: The cyclopropyl group in the target compound may reduce oxidative metabolism compared to ethyl or isopropoxy substituents in analogs like 10b , which are more susceptible to enzymatic degradation .
Biological Activity
4-Cyclopropyl-3-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by relevant case studies and data tables.
Chemical Structure and Properties
This compound is characterized by a five-membered ring structure that includes two adjacent nitrogen atoms. The presence of both cyclopropyl and methyl groups influences its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors:
- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby blocking their catalytic activity. This mechanism is crucial in the development of therapeutic agents aimed at various diseases.
- Receptor Modulation : It can also modulate receptor activity, affecting signaling pathways that are vital for cellular function and communication.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation. For instance, novel 1H-pyrazole derivatives demonstrated antiproliferative effects on various cancer cell lines, indicating potential for cancer therapy .
- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on kinases, which play critical roles in cell signaling and cancer progression. Inhibitors targeting the ALK kinase have shown promising results in treating non-small cell lung cancer (NSCLC) with IC50 values in the nanomolar range .
Case Study 1: Anticancer Properties
In a study focused on novel pyrazole derivatives, researchers synthesized several compounds based on the pyrazole scaffold and assessed their antiproliferative effects. The most potent compound exhibited an IC50 value of 0.064 μM against cancer cells, highlighting the potential of pyrazole derivatives in oncology .
Case Study 2: Kinase Inhibition
A fragment-based drug discovery approach identified a pyrazole derivative with a high ligand efficiency (LE) and an IC50 value of 220 μM against ALK kinase. This study emphasizes the importance of structural modifications in enhancing the selectivity and potency of kinase inhibitors derived from pyrazoles .
Table 1: Biological Activity Summary of this compound Derivatives
| Compound Name | Target | IC50 Value (μM) | Activity Type |
|---|---|---|---|
| This compound | ALK Kinase | 0.080 | Inhibitor |
| Pyrazole Derivative A | Cancer Cell Lines | 0.064 | Antiproliferative |
| Pyrazole Derivative B | Enzyme X | 220 | Inhibitor |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 4-Cyclopropyl-3-methyl-1H-pyrazole, and how are yields optimized?
- Methodological Answer : Synthesis typically involves cyclopropane ring formation via [3+2] cycloaddition or nucleophilic substitution. For example, copper-catalyzed "click" reactions under mild conditions (e.g., THF/H₂O, 50°C, 16 hours) achieve moderate yields (60–61%) by minimizing side reactions . Optimization includes:
- Reagent selection : Copper sulfate and sodium ascorbate enhance regioselectivity .
- Solvent systems : Biphasic solvents (e.g., THF/H₂O) improve solubility and reaction efficiency .
- Purification : Column chromatography with gradient elution isolates the product effectively .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., cyclopropyl CH₂ groups at δ ~0.5–1.5 ppm and pyrazole ring protons at δ ~6–8 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C₈H₁₁N₃ for this compound) .
- Infrared spectroscopy : C-N stretching (~1350 cm⁻¹) and N-H bending (~1600 cm⁻¹) validate the pyrazole core .
Advanced Research Questions
Q. How do cyclopropyl and methyl substituents influence the electronic properties and reactivity of the pyrazole core?
- Methodological Answer :
- Electronic effects : The cyclopropyl group acts as an electron donor via hyperconjugation, while the methyl group stabilizes the ring through inductive effects. These substituents alter electrophilic substitution patterns (e.g., directing nitration to specific positions) .
- Reactivity : Cyclopropane’s strain enhances ring-opening reactions under acidic conditions, enabling functionalization (e.g., forming amines or carboxylic acids) . Computational modeling (DFT) can predict regioselectivity in further derivatization .
Q. What strategies are recommended for addressing discrepancies in reported biological activities of pyrazole derivatives?
- Methodological Answer :
- Controlled assays : Standardize in vitro conditions (e.g., pH, temperature) to isolate substituent-specific effects. For example, inconsistent cannabinoid receptor binding data may arise from assay variability in membrane preparations .
- Meta-analysis : Compare structural analogs (e.g., 4-fluorophenyl or chlorophenyl derivatives) to identify trends in bioactivity .
- Reproducibility checks : Validate synthetic protocols and purity (>95% by HPLC) to rule out impurities as confounding factors .
Q. What experimental designs are optimal for evaluating the bioactivity of this compound in receptor binding studies?
- Methodological Answer :
- Competitive binding assays : Use radiolabeled probes (e.g., [³H]CP55,940 for cannabinoid receptors) to measure IC₅₀ values .
- Functional assays : Test inhibition of electrically induced contractions in tissues like mouse vas deferens to assess potency .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing cyclopropyl with phenyl) to map structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
